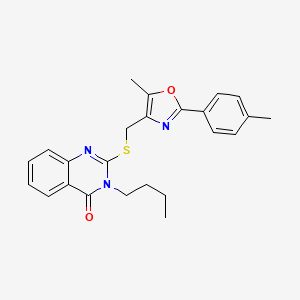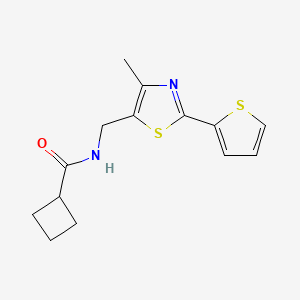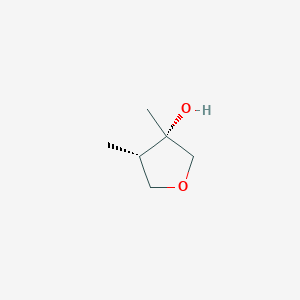
Cis-3,4-dimethyltetrahydrofuran-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cis-3,4-dimethyltetrahydrofuran-3-ol: is an organic compound with the molecular formula C6H12O2 It is a tetrahydrofuran derivative, characterized by the presence of two methyl groups at the 3rd and 4th positions and a hydroxyl group at the 3rd position in the cis configuration
准备方法
Synthetic Routes and Reaction Conditions:
Synthesis from 3,4-dimethyl-2,5-dihydrofuran: One common method involves the hydrogenation of 3,4-dimethyl-2,5-dihydrofuran in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under mild conditions. The reaction typically proceeds at room temperature and atmospheric pressure, yielding cis-3,4-dimethyltetrahydrofuran-3-ol.
Reduction of 3,4-dimethyltetrahydrofuran-3-one: Another approach involves the reduction of 3,4-dimethyltetrahydrofuran-3-one using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) at low temperatures to ensure high selectivity for the cis isomer.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale hydrogenation or reduction processes, utilizing continuous flow reactors to enhance efficiency and yield. The choice of catalyst and reaction conditions is optimized to minimize by-products and maximize the production of the desired cis isomer.
化学反应分析
Types of Reactions:
Oxidation: Cis-3,4-dimethyltetrahydrofuran-3-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form saturated alcohols or alkanes using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines. Typical reagents include thionyl chloride (SOCl2) for halogenation and ammonia (NH3) for amination.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), ammonia (NH3)
Major Products Formed:
Oxidation: 3,4-dimethyltetrahydrofuran-3-one, 3,4-dimethyltetrahydrofuran-3-carboxylic acid
Reduction: 3,4-dimethyltetrahydrofuran, 3,4-dimethylpentanol
Substitution: 3,4-dimethyltetrahydrofuran-3-chloride, 3,4-dimethyltetrahydrofuran-3-amine
科学研究应用
Chemistry: Cis-3,4-dimethyltetrahydrofuran-3-ol is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals
Biology: In biological research, this compound is studied for its potential as a chiral auxiliary in the synthesis of biologically active molecules. Its ability to induce chirality in reaction intermediates makes it a useful tool in the development of new drugs and bioactive compounds.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its structural features allow for the exploration of novel drug candidates with improved efficacy and selectivity.
Industry: In the industrial sector, this compound is used as a solvent and intermediate in the production of fine chemicals, agrochemicals, and specialty materials. Its stability and reactivity make it suitable for various industrial processes.
作用机制
The mechanism of action of cis-3,4-dimethyltetrahydrofuran-3-ol involves its interaction with specific molecular targets and pathways. In chemical reactions, the hydroxyl group at the 3rd position can act as a nucleophile, participating in various substitution and addition reactions. The presence of the cis configuration influences the stereochemistry of reaction intermediates and products, making it a valuable compound in stereoselective synthesis.
相似化合物的比较
Trans-3,4-dimethyltetrahydrofuran-3-ol: The trans isomer of the compound, differing in the spatial arrangement of the methyl groups.
3,4-dimethyltetrahydrofuran: A related compound lacking the hydroxyl group at the 3rd position.
3,4-dimethyltetrahydrofuran-3-one: The ketone derivative of the compound.
Comparison: Cis-3,4-dimethyltetrahydrofuran-3-ol is unique due to its cis configuration, which imparts distinct stereochemical properties compared to its trans isomer. The presence of the hydroxyl group at the 3rd position also differentiates it from 3,4-dimethyltetrahydrofuran, enhancing its reactivity and potential applications in synthesis. Compared to 3,4-dimethyltetrahydrofuran-3-one, the alcohol derivative offers different reactivity patterns, particularly in reduction and substitution reactions.
属性
IUPAC Name |
(3S,4S)-3,4-dimethyloxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5-3-8-4-6(5,2)7/h5,7H,3-4H2,1-2H3/t5-,6+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNCNSVFSAEVAQ-NTSWFWBYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC1(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC[C@@]1(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}butan-2-one](/img/structure/B2646346.png)
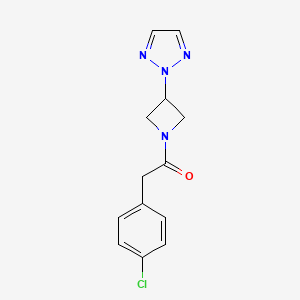
![4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B2646350.png)
![3-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2646353.png)
![5-((2-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2646355.png)

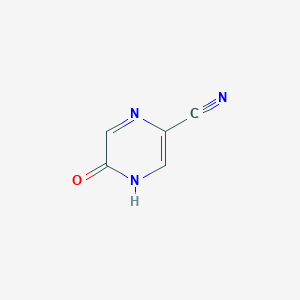
![6-[1-(thiophen-2-yl)cyclopentanecarbonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2646361.png)
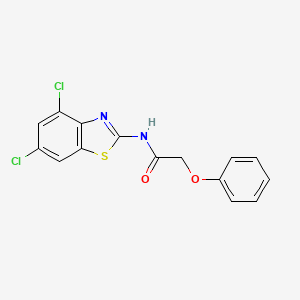
![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B2646365.png)
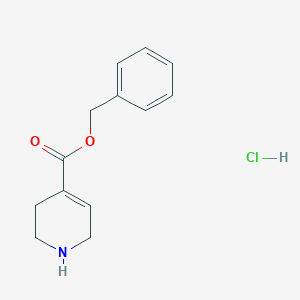
![methyl 3-[(4-methylphenyl)({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2646367.png)
